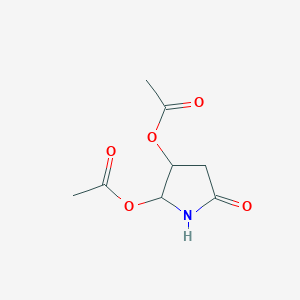![molecular formula C14H31NOSi B12565230 4-[Dimethyl(octyl)silyl]morpholine CAS No. 197018-73-8](/img/structure/B12565230.png)
4-[Dimethyl(octyl)silyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Dimethyl(octyl)silyl]morpholine is a compound that belongs to the class of organosilicon compounds. It features a morpholine ring substituted with a dimethyl(octyl)silyl group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dimethyl(octyl)silyl]morpholine typically involves the silylation of morpholine. Silylation is a process where a silyl group is introduced into a molecule. In this case, morpholine reacts with dimethyl(octyl)silane in the presence of a catalyst such as sodium hydroxide. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes are often employed to ensure efficient and consistent production. These processes involve the use of tubular reactors where the reactants are continuously fed, and the product is continuously removed. This method minimizes side reactions and maximizes yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-[Dimethyl(octyl)silyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silyl group to a silane.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted morpholine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-[Dimethyl(octyl)silyl]morpholine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[Dimethyl(octyl)silyl]morpholine involves its interaction with various molecular targets. The silyl group can form stable bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of silyl ethers, silyl amides, and other derivatives. These interactions can modify the chemical and physical properties of the target molecules, enhancing their stability, solubility, and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxysilane: Another organosilicon compound used in the production of silane coupling agents.
Dimethylsilyl ethers: Compounds with similar silyl groups but different organic backbones.
Uniqueness
4-[Dimethyl(octyl)silyl]morpholine is unique due to its morpholine ring, which imparts specific chemical properties not found in other silyl compounds. This makes it particularly useful in applications requiring both the stability of the silyl group and the reactivity of the morpholine ring .
Eigenschaften
CAS-Nummer |
197018-73-8 |
|---|---|
Molekularformel |
C14H31NOSi |
Molekulargewicht |
257.49 g/mol |
IUPAC-Name |
dimethyl-morpholin-4-yl-octylsilane |
InChI |
InChI=1S/C14H31NOSi/c1-4-5-6-7-8-9-14-17(2,3)15-10-12-16-13-11-15/h4-14H2,1-3H3 |
InChI-Schlüssel |
GRRGQDAJISVGRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[Si](C)(C)N1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Thiazolidinone, 5-[(2-chlorophenyl)methylene]-4-thioxo-](/img/structure/B12565148.png)
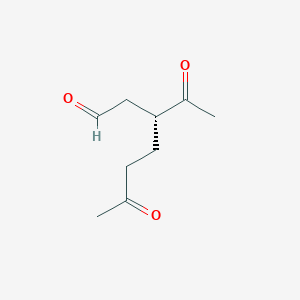
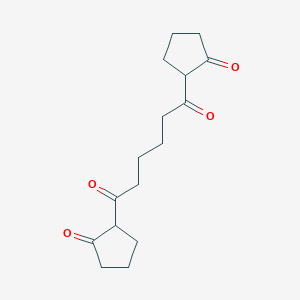
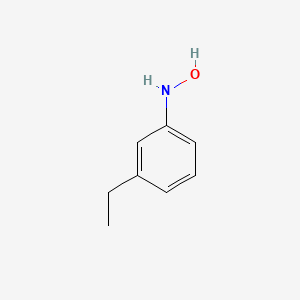

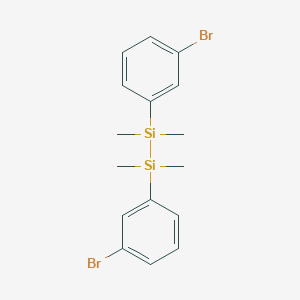

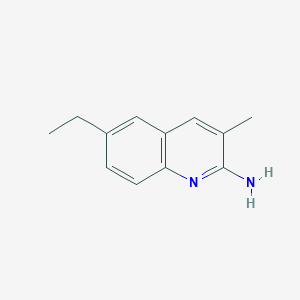

![2,2'-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12565205.png)
![Ethyl [3-(4-chlorobutanoyl)phenyl]acetate](/img/structure/B12565206.png)
![1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)-](/img/structure/B12565225.png)

